![molecular formula C11H10ClNO B3272132 4-chloro-1-ethylquinolin-2(1H)-one CAS No. 56241-12-4](/img/structure/B3272132.png)
4-chloro-1-ethylquinolin-2(1H)-one
Overview
Description
4-chloro-1-ethylquinolin-2(1H)-one is a chemical compound that has been extensively researched for its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring with a chlorine atom and an ethyl group attached to it. This compound is of great interest to researchers due to its unique chemical properties, which make it suitable for use in a wide range of applications.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethylquinolin-2(1H)-one is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. It has been shown to induce apoptosis, or cell death, in cancer cells by activating various pathways in the cell.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-chloro-1-ethylquinolin-2(1H)-one has also been shown to exhibit antimicrobial activity. It has been found to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-1-ethylquinolin-2(1H)-one in lab experiments is its potent activity against cancer cells and bacteria. However, one of the limitations is that it is a complex compound to synthesize, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 4-chloro-1-ethylquinolin-2(1H)-one. One area of research is in the development of new drugs for the treatment of cancer. Researchers are also studying the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the synthesis of new derivatives of 4-chloro-1-ethylquinolin-2(1H)-one with improved activity against cancer cells and bacteria.
Scientific Research Applications
4-chloro-1-ethylquinolin-2(1H)-one has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent antitumor activity and has been studied for its potential use in the treatment of cancer.
properties
IUPAC Name |
4-chloro-1-ethylquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJYZQYMQXZBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296966 | |
Record name | 4-Chloro-1-ethyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56241-12-4 | |
Record name | 4-Chloro-1-ethyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56241-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-ethyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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